- Bimetallic tandem catalysis-enabled enantioselective cycloisomerization/carbonyl-ene reaction for construction of 5-oxazoylmethyl α-silyl alcoholChemical Science, 2023, 14(31), 8315-8320,
Cas no 932-31-0 (2-Tolylmagnesium Bromide)

2-Tolylmagnesium Bromide structure
Nome do Produto:2-Tolylmagnesium Bromide
2-Tolylmagnesium Bromide Propriedades químicas e físicas
Nomes e Identificadores
-
- Magnesium,bromo(2-methylphenyl)-
- (O)-Tolylmagnesium bromide solution
- magnesium,methylbenzene,bromide
- O-TOLYLMAGNESIUM BROMIDE
- O-TOLYLMAGNESIUM BROMIDE 1M THF
- o-Tolylmagnesium Bromide, 1.0 M solution in THF, SpcSeal
- o-Tolylmagnesium bromide, 2.0 M solution in diethyl ether, in resealable bottle
- 2.0 M solution in diethyl ether ,MkSeal
- 2-Methylphenylmagnesium bromide
- 2-TOLYL MAGNESIUM BROMIDE
- o-TolylMagnesiuM broMide solution
- -Tolylmagnesium bromide solution
- Bromo-o-tolylmagnesium
- 2-Tolylmagnesium bromide
- bromo(2-methylphenyl)magnesium
- o-Methylphenylmagnesium bromide
- o-tolyl magnesium bromide
- C7H7BrMg
- o-Tolylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)
- tolylmagnesium bromide
- o-Tolylmagnesiumbromid
- toluylmagnesium bromide
- bromo(o-tolyl)magnesium
- o-tolyl-magnesiumbromide
- 2-toluylmagnesium bromide
- o-toluyl magnesium bromid
- Bromo(2-methylphenyl)magnesium (ACI)
- Magnesium, bromo-o-tolyl- (7CI, 8CI)
- o-Tolylmagnesium bromide (6CI)
- Ortho-methylphenylmagnesium bromide
- 2-Tolylmagnesium Bromide
-
- MDL: MFCD00010350
- Inchi: 1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1
- Chave InChI: DVXDIGKNJYSMFM-UHFFFAOYSA-M
- SMILES: Br[Mg]C1C(C)=CC=CC=1
Propriedades Computadas
- Massa Exacta: 193.95800
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 0
- Complexidade: 145
- Contagem de Unidades Ligadas Covalentemente: 3
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- Superfície polar topológica: 0
- XLogP3: nothing
Propriedades Experimentais
- Cor/Forma: Not determined
- Densidade: 1.013 g/mL at 25 °C
- Ponto de Flash: −40 °F
- PSA: 0.00000
- LogP: 2.64080
- Solubilidade: Not determined
- Sensibilidade: Sensitive to moisture and air
2-Tolylmagnesium Bromide Informações de segurança
-
Símbolo:
- Pedir:dangerous
- Palavra de Sinal:Danger
- Declaração de perigo: H225,H302,H314,H335,H371,H372
- Declaração de Advertência: P210,P233,P241,P260,P264,P270,P271,P280,P301+P330+P331,P303+P361+P353,P310,P304+P340,P305+P351+P338,P363,P403+P233,P405,P501
- Número de transporte de matérias perigosas:UN 3399 4.3/PG 1
- Código da categoria de perigo: R12;R14;R34;R40;R20/21/22
- Instrução de Segurança: S16; S26; S33; S36/37/39; S45
-
Identificação dos materiais perigosos:
- Frases de Risco:R12
- Classe de Perigo:3/8
- PackingGroup:II
2-Tolylmagnesium Bromide Dados aduaneiros
- CÓDIGO SH:2931900090
- Dados aduaneiros:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
2-Tolylmagnesium Bromide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009951-500ml |
2-Tolylmagnesium Bromide |
932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |
¥553 | 2024-05-20 | |
TRC | T536760-1g |
2-Tolylmagnesium Bromide |
932-31-0 | 1g |
45.00 | 2021-07-16 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121178-500ml |
2-Tolylmagnesium Bromide |
932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |
¥460.90 | 2023-09-01 | |
abcr | AB142696-100 g |
o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |
932-31-0 | 17% | 100 g |
€163.60 | 2023-07-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1698-100G |
o-Tolylmagnesium Bromide (ca. 17% in Tetrahydrofuran, ca. 0.9mol/L) |
932-31-0 | 100g |
¥460.00 | 2024-04-15 | ||
abcr | AB142696-100g |
o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |
932-31-0 | 17% | 100g |
€157.20 | 2025-02-13 | |
A2B Chem LLC | AI66185-100g |
o-Tolylmagnesium bromide solution |
932-31-0 | 100g |
$84.00 | 2024-05-20 | ||
A2B Chem LLC | AI66185-100ml |
o-Tolylmagnesium bromide solution |
932-31-0 | 100ml |
$230.00 | 2024-07-18 | ||
A2B Chem LLC | AI66185-500ml |
o-Tolylmagnesium bromide solution |
932-31-0 | 500ml |
$536.00 | 2024-07-18 | ||
TRC | T536760-25g |
2-Tolylmagnesium Bromide |
932-31-0 | 25g |
140.00 | 2021-07-16 |
2-Tolylmagnesium Bromide Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux
Referência
- Pushing steric limits in osmium(IV) tetraaryl complexesDalton Transactions, 2022, 51(27), 10558-10570,
Método de produção 3
Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 30 min, rt; 1 h, reflux; cooled
Referência
- Diastereodivergent synthesis of chromeno[2,3-b]chromenes by tuning all of the reactivity centers of isocyanoacetateChemical Communications (Cambridge, 2022, 58(44), 6433-6436,
Método de produção 4
Condições de reacção
1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux
Referência
- An improved route to osmium(IV) tetraaryl complexesChemRxiv, 2020, 1, 1-11,
Método de produção 5
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 3 h, rt
Referência
- Synthesis of Sulfur-Containing Oxindoles by Photoinduced Alkene Difunctionalization via Sulfur 1,2-RelocationOrganic Letters, 2023, 25(5), 750-755,
Método de produção 6
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h
Referência
- Redox-neutral access to 3,3'-disubstituted oxindoles via radical coupling reactionsOrganic Chemistry Frontiers, 2022, 9(15), 4164-4170,
Método de produção 7
Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; reflux
Referência
- Ultralong room temperature phosphorescence and ultraviolet fluorescence from simple triarylphosphine oxidesJournal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2022, 10(23), 9124-9131,
Método de produção 8
Condições de reacção
1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; rt; 15 - 30 min, rt
Referência
- A Convenient Synthesis of Benzonitriles via Electrophilic Cyanation with N-CyanobenzimidazoleChemistry - A European Journal, 2010, 16(16), 4725-4728,
Método de produção 9
Condições de reacção
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; 2 min, heated; 3 h, 0 °C; 30 min, 0 °C
Referência
- Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]PropellaneAngewandte Chemie, 2017, 56(41), 12774-12777,
Método de produção 10
Condições de reacção
1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt
Referência
- Dual nickel photocatalysis for O-aryl carbamate synthesis from carbon dioxideJournal of Organic Chemistry, 2023, 88(6), 3822-3829,
Método de produção 11
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h, rt → 70 °C
Referência
- Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H AlkoxylationAngewandte Chemie, 2023, 62(28),,
Método de produção 12
Condições de reacção
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 1 h, rt
Referência
- Silylium-Ion-Promoted Skeletal Reorganization of β-Silylated Cyclopropanes Bearing an Allyl Group at the Silicon Atom Coupled with Intermolecular Formation of a Quaternary Carbon AtomACS Catalysis, 2022, 12(19), 12310-12314,
Método de produção 13
Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; heated; 2 h, reflux
Referência
- Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategyNature Communications, 2023, 14(1),,
Método de produção 14
Condições de reacção
1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 1 h, 40 °C
Referência
- Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon NucleophilesAngewandte Chemie, 2023, 62(16),,
Método de produção 15
Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether , Tetrahydrofuran ; rt; rt → 50 °C
Referência
- Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric HydrogenationOrganic Letters, 2023, 25(20), 3644-3648,
Método de produção 16
Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Referência
- Tris(pentafluorophenyl)borane-Catalyzed Stereospecific Bromocyanation of Styrene Derivatives with Cyanogen BromideOrganic Letters, 2023, 25(14), 2537-2542,
Método de produção 17
Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referência
- Carbonylative Co- and Terpolymerizations of 10-Undecen-1-ol: A Route to Polyketoesters with Tunable CompositionsACS Catalysis, 2022, 12(23), 14629-14636,
Método de produção 18
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; heated; reflux
Referência
- Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in WaterOrganic Letters, 2022, 24(28), 5029-5033,
Método de produção 19
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 20 min, reflux; 6 h, reflux
Referência
- Enantioselective Construction of Sila-bicyclo[3.2.1] Scaffolds Bearing Both Carbon- and Silicon-StereocentersACS Catalysis, 2022, 12(22), 13999-14005,
Método de produção 20
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 2 min, rt
1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt
Referência
- Visible-Light-Induced Aerobic Oxidation of Tertiary Silanes to Silanols using Molecular Oxygen as an OxidantSynthesis, 2023, 55(5), 765-772,
2-Tolylmagnesium Bromide Preparation Products
2-Tolylmagnesium Bromide Literatura Relacionada
-
1. Oxoaryls of rhenium-(V) and -(VI) and osmium(VI). X-Ray crystal structures of dimesityldioxorhenium(VI), tetramesityloxorhenium(VI), and dimesityldioxoosmium(VI)Pericles Stravropoulos,Peter G. Edwards,Torsten Behling,Geoffrey Wilkinson,Majid Motevalli,Michael B. Hursthouse J. Chem. Soc. Dalton Trans. 1987 169
-
Joseph M. Parr,Clarissa Olivar,Thomas Saal,Ralf Haiges,Michael S. Inkpen Dalton Trans. 2022 51 10558
-
Jianming Yan,Naohiko Yoshikai Org. Chem. Front. 2017 4 1972
-
4. 408. The action of grignard reagents on desyl chloride. Part I. Aryl grignard reagentsRobert Roger,Alexander McGregor J. Chem. Soc. 1934 1850
-
5. 102. The synthesis of substituted benzoins and of deoxybenzoinsRobert Roger,Alexander McGregor J. Chem. Soc. 1934 442
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